2-(Dimethylaminosulfamoyl)phenol

Description

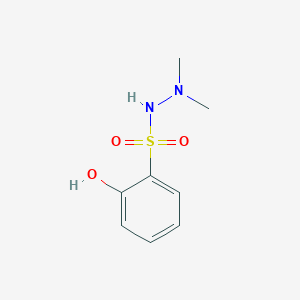

2-(Dimethylaminosulfamoyl)phenol is a phenolic derivative characterized by a sulfamoyl group substituted with a dimethylamino moiety at the ortho position of the phenol ring. The sulfamoyl group (-SO₂-NR₂) introduces strong electron-withdrawing and hydrogen-bonding capabilities, which influence the compound’s acidity, solubility, and reactivity.

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-hydroxy-N',N'-dimethylbenzenesulfonohydrazide |

InChI |

InChI=1S/C8H12N2O3S/c1-10(2)9-14(12,13)8-6-4-3-5-7(8)11/h3-6,9,11H,1-2H3 |

InChI Key |

PZQQDZSCHFFHQN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NS(=O)(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Dimethylamino)phenol

- Structure: A para-substituted phenol with a dimethylamino group (-N(CH₃)₂) instead of a sulfamoyl moiety.

- Key Differences: Acidity: The sulfamoyl group in 2-(dimethylaminosulfamoyl)phenol enhances acidity (pKa ~6–8) compared to 4-(dimethylamino)phenol (pKa ~10–12) due to the electron-withdrawing nature of the -SO₂- group . Solubility: The sulfamoyl group improves water solubility, whereas 4-(dimethylamino)phenol is more lipophilic. Applications: 4-(Dimethylamino)phenol is used in dye synthesis and as a corrosion inhibitor, while sulfamoyl derivatives are often explored for medicinal applications (e.g., enzyme inhibition) .

(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol

- Structure: A phenol with an imino-methyl-hydroxyethylamino side chain.

- Key Differences: Hydrogen Bonding: Both compounds exhibit intramolecular hydrogen bonding, but this compound’s -SO₂-NH- group forms stronger, directional interactions compared to the imino and hydroxyl interactions in the (E)-configured compound . Crystallinity: The sulfamoyl derivative may form more rigid crystal lattices due to stronger hydrogen bonds, whereas the imino compound adopts layered hydrogen-bonded structures in the solid state .

2-({(3-Chlorophenyl)imino}methyl)-4-nitrophenol

- Structure: A nitro- and imino-substituted phenol with a chloroaryl group.

- Key Differences: Electronic Effects: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than the sulfamoyl, leading to higher acidity (pKa ~4–5). Biological Activity: Nitrophenol derivatives are studied for antimicrobial and antipsychotic properties, whereas sulfamoyl phenols may target enzymes like carbonic anhydrase or proteases .

Phenol Esters (e.g., 4-Acetoxy-3-methoxybenzaldehyde)

- Structure: Phenolic esters with acetyl or aryloxy groups.

- Key Differences :

- Reactivity : Esters undergo hydrolysis under acidic/basic conditions, while sulfamoyl groups are more stable but susceptible to nucleophilic attack at the sulfur atom.

- Applications : Esters are used as flavoring agents (e.g., acetovanillin) or protecting groups, whereas sulfamoyl derivatives are tailored for drug design due to their bioisosteric properties .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfamoyl vs. Amino Groups: The sulfamoyl group in this compound enhances bioactivity in enzyme inhibition compared to dimethylamino-substituted analogs, as seen in studies on related antipsychotic phenols .

- Crystallographic Insights: Hydrogen-bonding patterns in sulfamoyl phenols resemble those in imino-phenol derivatives but with greater directionality, enabling predictable solid-state architectures .

- Stability: Sulfamoyl derivatives exhibit superior hydrolytic stability compared to phenolic esters, making them suitable for prolonged biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.